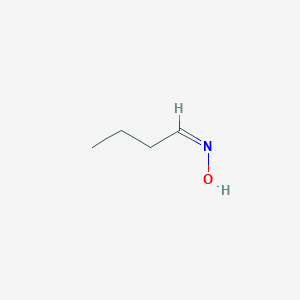
丁醛肟
描述
Butyraldoxime, also known as butyraldehyde oxime, is an organic compound with the molecular formula C4H9NO. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes.
科学研究应用
Butyraldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Butyraldoxime derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: Butyraldoxime is used in the production of rubber and plastics as an anti-skinning agent.
作用机制
Target of Action
Butyraldoxime primarily targets the enzyme Aldoxime Dehydratase (OxdRE) . This enzyme is involved in the dehydration of aldoximes to their corresponding nitriles . The organic substrate, in this case, Butyraldoxime, is directly bound to the heme iron in OxdRE .
Mode of Action
The interaction of Butyraldoxime with its target, Aldoxime Dehydratase, is unique. Unlike other heme enzymes, the organic substrate (Butyraldoxime) is directly bound to the heme iron in OxdRE . This direct binding facilitates the catalytic activity of the enzyme, leading to the transformation of aldoximes to nitriles .
Biochemical Pathways
It is known that butyraldoxime plays a role in the metabolism of aldoximes, catalyzing their transformation into nitriles . This process is part of larger biochemical pathways involving nitrogen metabolism and the breakdown of organic compounds.
Pharmacokinetics
The principles of pharmacokinetics suggest that these properties would significantly impact the bioavailability of butyraldoxime
Result of Action
The primary result of Butyraldoxime’s action is the transformation of aldoximes to nitriles . This reaction is facilitated by the enzyme Aldoxime Dehydratase, to which Butyraldoxime binds directly . Additionally, Butyraldoxime has been found to inhibit hepatic alcohol dehydrogenase, interfering with the metabolism of acetaldehyde derived from ethanol .
Action Environment
The action, efficacy, and stability of Butyraldoxime can be influenced by various environmental factors. For instance, Butyraldoxime is highly explosive during vacuum distillation and is incompatible with oxidizing materials and metallic impurities . . These factors can significantly impact the action and effectiveness of Butyraldoxime in different environments.
生化分析
Biochemical Properties
Butyraldoxime is known to interact with several enzymes and proteins. One of the key interactions is with the enzyme aldehyde dehydrogenase (AIDH). It has been found that Butyraldoxime does not inhibit purified AIDH in vitro, suggesting that a metabolite of Butyraldoxime is the actual inhibitor of this enzyme .
Cellular Effects
The effects of Butyraldoxime on cells are primarily mediated through its interaction with AIDH. By inhibiting this enzyme, Butyraldoxime can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Butyraldoxime involves its metabolic activation by cytochrome P450, which is dependent on NADPH and molecular oxygen. This leads to the production of an active metabolite that inhibits AIDH .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butyraldoxime can change over time. For instance, it has been observed that pretreatment with substrates and/or inhibitors of cytochrome P450 can block the Butyraldoxime-induced rise in blood acetaldehyde .
Metabolic Pathways
Butyraldoxime is involved in metabolic pathways that involve the enzyme cytochrome P450. It is metabolized to an active metabolite that inhibits AIDH .
准备方法
Synthetic Routes and Reaction Conditions: Butyraldoxime can be synthesized through the reaction of butyraldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under mild conditions. The general reaction is as follows:
CH3CH2CH2CHO+NH2OH⋅HCl→CH3CH2CH2CH=NOH+H2O+HCl
Industrial Production Methods: In industrial settings, butyraldoxime is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: Butyraldoxime can be oxidized to butyric acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to butylamine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Butyraldoxime can undergo substitution reactions where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium or hydrogen gas with a nickel catalyst.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products:
Oxidation: Butyric acid.
Reduction: Butylamine.
Substitution: Depending on the reagent, various substituted butyraldehyde derivatives.
相似化合物的比较
Acetaldoxime: Similar in structure but with a shorter carbon chain.
Propionaldoxime: Similar but with a three-carbon chain.
Cyclohexanone oxime: A cyclic oxime with different reactivity and applications.
Uniqueness: Butyraldoxime is unique due to its specific reactivity and the balance between its hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in organic synthesis and industrial processes.
属性
CAS 编号 |
110-69-0 |
|---|---|
分子式 |
C4H9NO |
分子量 |
87.12 g/mol |
IUPAC 名称 |
(NZ)-N-butylidenehydroxylamine |
InChI |
InChI=1S/C4H9NO/c1-2-3-4-5-6/h4,6H,2-3H2,1H3/b5-4- |
InChI 键 |
KGGVGTQEGGOZRN-PLNGDYQASA-N |
SMILES |
CCCC=NO |
手性 SMILES |
CCC/C=N\O |
规范 SMILES |
CCCC=NO |
沸点 |
306 °F at 760 mmHg (NTP, 1992) |
密度 |
0.923 (NTP, 1992) - Less dense than water; will float |
闪点 |
136 °F (NTP, 1992) |
熔点 |
-21.1 °F (NTP, 1992) |
Key on ui other cas no. |
110-69-0 |
物理描述 |
Butyraldoxime appears as a liquid. Flash point 140 °F. Slightly less dense than water. Vapors heavier than air. Used to make plastics and rubber. Clear colorless liquid; [NTP] |
Pictograms |
Acute Toxic; Irritant |
溶解度 |
less than 1 mg/mL at 68 °F (NTP, 1992) |
同义词 |
butyraldoxime |
蒸汽密度 |
3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


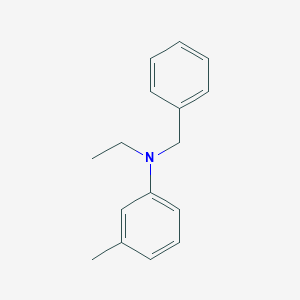
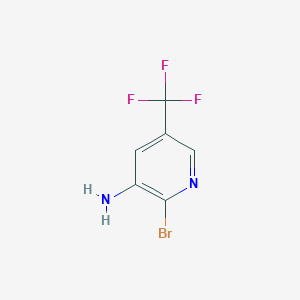
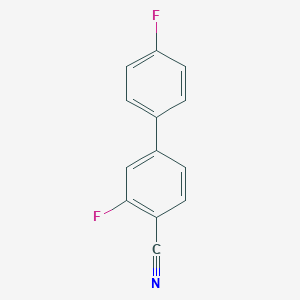
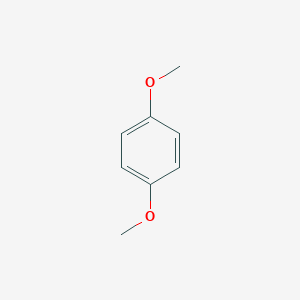
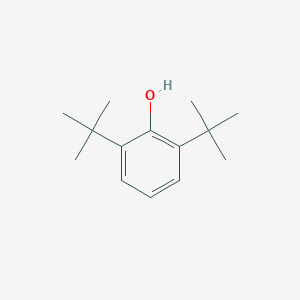
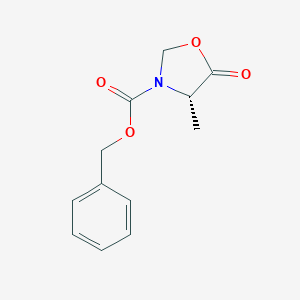
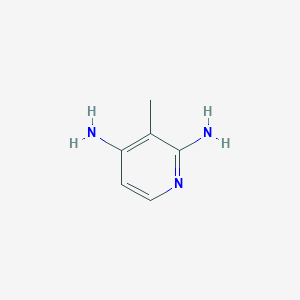
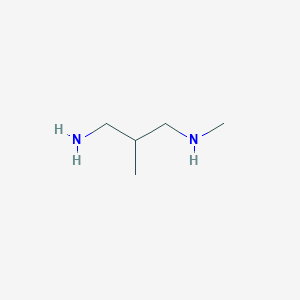


![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)


![Dibenzo[bc,kl]coronene](/img/structure/B90366.png)
